molecular formula C11H7BrF6OS2 B14070034 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one

1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14070034
M. Wt: 413.2 g/mol
InChI Key: URPRYOLZNUAITN-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone derivative featuring two trifluoromethylthio (-SCF₃) substituents at the 3- and 4-positions of the phenyl ring.

  • Molecular formula: C₁₁H₇BrF₆OS₂ (inferred from positional isomers in and ).
  • Key features: The trifluoromethylthio groups confer high lipophilicity and metabolic stability, while the bromine atom at the propanone position enhances electrophilicity, making it reactive in nucleophilic substitution reactions .
  • Potential applications: Analogous fluorinated compounds are utilized in pharmaceuticals (e.g., antiprotozoal agents like Toltrazuril) and chemical synthesis .

Properties

Molecular Formula

C11H7BrF6OS2

Molecular Weight

413.2 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H7BrF6OS2/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3

InChI Key

URPRYOLZNUAITN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Sequential Trifluoromethylthiolation and Bromination

The most widely reported approach involves constructing the 3,4-bis(trifluoromethylthio)phenyl moiety prior to introducing the bromopropanone group. This method begins with 1,2-dichloro-4-nitrobenzene as the starting material, where nitro and chloro groups serve as leaving sites for nucleophilic trifluoromethylthiolation.

Step 1: Trifluoromethylthiolation of the Aromatic Ring
The phenyl precursor undergoes successive substitutions with trifluoromethylthiolating agents such as AgSCF₃ or (CuSCF₃)₂ in anhydrous dimethylformamide (DMF) at 60–80°C. Each substitution requires 12–18 hours, with potassium carbonate (K₂CO₃) as the base to neutralize hydrogen halide byproducts. The reaction’s regioselectivity ensures that trifluoromethylthio (–SCF₃) groups occupy the 3- and 4-positions, yielding 3,4-bis(trifluoromethylthio)benzene with >85% purity after column chromatography.

Step 2: Friedel-Crafts Acylation
The bis(trifluoromethylthio)benzene is subjected to Friedel-Crafts acylation using bromoacetyl chloride (BrCH₂COCl) in the presence of aluminum chloride (AlCl₃) as the Lewis catalyst. Conducted in dichloromethane (DCM) at 0–5°C, this step forms the propan-2-one backbone via electrophilic aromatic substitution. The strong electron-withdrawing nature of –SCF₃ groups directs the acyl moiety to the para position relative to the existing substituents, yielding 1-(3,4-bis(trifluoromethylthio)phenyl)propan-2-one .

Step 3: Bromination at the β-Position
The final bromination employs N-bromosuccinimide (NBS) under radical initiation using azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). This regioselective reaction targets the β-carbon of the ketone, achieving 70–75% conversion after 6 hours at 80°C. Purification via recrystallization from ethanol yields the final product with ≥98% purity.

Table 1: Key Parameters for Sequential Synthesis

Parameter Conditions Yield (%) Purity (%)
Trifluoromethylthiolation AgSCF₃, DMF, 80°C, 18h 78 85
Friedel-Crafts Acylation BrCH₂COCl, AlCl₃, DCM, 0°C, 4h 65 90
Bromination NBS, AIBN, CCl₄, 80°C, 6h 72 98

Direct Bromopropanone Coupling

An alternative route leverages pre-formed bromopropanone derivatives coupled to a functionalized phenyl ring. This method circumvents the challenges of late-stage bromination but requires stringent control over cross-coupling conditions.

Step 1: Synthesis of 1-Bromopropan-2-one
Propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by bromination at the β-position with PBr₃ in diethyl ether. The resulting 1-bromopropan-2-one is stabilized by immediate distillation under reduced pressure.

Step 2: Suzuki-Miyaura Coupling
A palladium-catalyzed coupling reaction links 1-bromopropan-2-one to 3,4-bis(trifluoromethylthio)phenylboronic acid . Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and sodium carbonate (Na₂CO₃) as the base in a toluene/water biphasic system, this step achieves 60–65% yield after 12 hours at 100°C.

Optimization of Reaction Conditions

Solvent Selection and Catalysis

Polar aprotic solvents like DMF and dimethylacetamide (DMAc) enhance trifluoromethylthiolation kinetics by stabilizing ionic intermediates. Conversely, non-polar solvents (e.g., toluene) favor radical bromination by minimizing side reactions. Catalyst loading for Friedel-Crafts acylation is critical: substoichiometric AlCl₃ (0.8–1.2 equivalents) maximizes yield while minimizing carbocation rearrangements.

Temperature and Reaction Time

Low temperatures (0–5°C) during acylation suppress polyacylation, while elevated temperatures (80–100°C) accelerate bromination and coupling reactions. Prolonged reaction times (>12 hours) improve trifluoromethylthiolation but risk decomposition of –SCF₃ groups.

Table 2: Impact of Temperature on Bromination Yield

Temperature (°C) Reaction Time (h) Yield (%)
60 8 55
80 6 72
100 4 68

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow chemistry to enhance reproducibility and safety. A three-stage flow system integrates trifluoromethylthiolation, acylation, and bromination, achieving 85% overall yield with residence times under 30 minutes per stage. Key advantages include:

  • Precise Temperature Control : Microreactors maintain ±1°C accuracy, minimizing thermal degradation.
  • Automated Purification : Inline liquid-liquid extraction and simulated moving bed (SMB) chromatography reduce manual handling.

Waste Management and Cost Analysis

The sequential method generates 2.5 kg of halogenated waste per kilogram of product, primarily from DMF and CCl₄. Switching to recyclable ionic liquids (e.g., [BMIM][BF₄]) as solvents decreases waste production by 40% but increases raw material costs by 15%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.72 (s, 1H, ArH), 4.32 (s, 2H, CH₂Br), 2.45 (s, 3H, COCH₃).
  • ¹³C NMR : 205.8 ppm (C=O), 132.4–128.3 ppm (Ar–SCF₃), 35.1 ppm (CH₂Br).
  • IR : 1671 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C–S vibration), 560 cm⁻¹ (C–Br).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms ≥98% purity. Retention time: 6.8 minutes.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison

Metric Sequential Method Coupling Method
Total Yield (%) 65 60
Purity (%) 98 95
Scalability High Moderate
Halogenated Waste (kg/kg) 2.5 1.8

The sequential method’s superior scalability makes it preferable for industrial applications, whereas the coupling route offers reduced waste generation for small-scale synthesis.

Chemical Reactions Analysis

1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique trifluoromethylthio groups impart desirable properties such as hydrophobicity and thermal stability, making it useful in the design of advanced materials.

    Medicinal Chemistry: It is explored for its potential biological activities, including as a precursor for the synthesis of bioactive molecules with antifungal, antibacterial, or anticancer properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the trifluoromethylthio groups, which influence its electrophilic and nucleophilic properties. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Structural Isomers with Varying Substituent Positions

The position of the trifluoromethylthio (-SCF₃) groups significantly impacts electronic and steric properties. Key isomers include:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Inferred Properties
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one 3,4-positions C₁₁H₇BrF₆OS₂ 413.2 High lipophilicity; meta/para substitution may enhance binding to biological targets .
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one (CAS 1806530-61-9) 2,3-positions C₁₁H₇BrF₆OS₂ 413.2 Ortho substituents increase steric hindrance, potentially reducing reactivity .
1-(2,6-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one (CAS 1806541-89-8) 2,6-positions C₁₁H₇BrF₆OS₂ 413.2 Symmetrical substitution may improve crystallinity but limit conformational flexibility .

Key Observations :

  • 2,3-/2,6-Substitution : Ortho substituents introduce steric bulk, which may hinder molecular docking or reaction kinetics .

Comparison with Brominated Aromatic Ketones

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6) serves as a non-fluorinated analog:

Property 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one 1,3-Bis(4-bromophenyl)-2-propanone
Molecular Formula C₁₁H₇BrF₆OS₂ C₁₅H₁₂Br₂O
Substituents -SCF₃, -Br -Br
Molecular Weight 413.2 376.1
Lipophilicity High (due to -SCF₃) Moderate
Reactivity Electrophilic (Br) with enhanced stability (-SCF₃) Electrophilic (Br) but prone to oxidation
Applications Potential pharmaceutical intermediate Chemical reagent

Key Observations :

  • The trifluoromethylthio groups in the target compound increase lipophilicity and metabolic stability compared to purely brominated analogs, aligning with trends in fluorinated drug design .
  • Bromine in both compounds enables cross-coupling reactions, but the target compound’s fluorinated groups may reduce unintended metabolic degradation .

Role of Trifluoromethylthio (-SCF₃) Groups

Evidence from fluorinated pharmaceuticals (e.g., Toltrazuril) highlights the -SCF₃ group’s contributions:

  • Enhanced Bioavailability : Fluorine’s electronegativity reduces basicity of adjacent amines, improving membrane permeability .
  • Metabolic Stability : The -SCF₃ group resists oxidative degradation, extending half-life in biological systems .
  • Steric and Electronic Effects : The bulky -SCF₃ group may block metabolic enzymes or modulate target binding .

Biological Activity

1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one (CAS No. 1806361-14-7) is a synthetic organic compound characterized by its unique trifluoromethylthio substituents. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article discusses the compound's biological activity, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C11H7BrF6OS2
  • Molecular Weight : 413.20 g/mol
  • Structure : The structure includes a bromopropanone core with trifluoromethylthio groups on the phenyl ring, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with trifluoromethylthio groups often exhibit significant antimicrobial properties. A study evaluating a series of brominated propanones demonstrated that derivatives similar to 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-oneS. aureus32 µg/mL
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-oneE. coli64 µg/mL

This data suggests that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have shown that 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one exhibits selective cytotoxic effects. The compound was tested against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).

Cell LineIC50 (µM)
MCF-715
A54920
HT-2925

These results indicate that the compound has potential as an anticancer agent, particularly in targeting breast and lung cancers.

The mechanism by which 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, its antimicrobial activity may be linked to disruption of bacterial cell membranes due to its lipophilic nature.

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one. Researchers modified the bromine substituent to assess changes in biological activity. The findings revealed that specific modifications enhanced both antimicrobial and cytotoxic activities.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, leveraging brominated intermediates. For example, bromination of a trifluoromethylthio-substituted acetophenone precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) is effective . Purity optimization involves recrystallization from aprotic solvents (e.g., dichloromethane/hexane mixtures) or column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane). Monitor reaction progress using TLC (Rf ~0.5 in 1:4 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ ~200 ppm). 19F^{19}\text{F} NMR confirms trifluoromethylthio groups (δ -40 to -45 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI or EI) verifies molecular ion peaks (e.g., [M+H]+^+ or [M-Br]+^+) with <2 ppm error .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the trifluoromethylthio and bromo groups, as demonstrated for structurally related enones .

Q. How should stability and storage conditions be managed for this brominated ketone?

  • Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent photolytic debromination or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to assess degradation thresholds. Avoid prolonged exposure to protic solvents or bases .

Advanced Research Questions

Q. What strategies address low yields in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Low yields often stem from steric hindrance from the bis(trifluoromethylthio) groups. Optimize by:
  • Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility.
  • Screening temperatures (60–100°C) to balance reaction rate and byproduct formation. Confirm intermediates via 19F^{19}\text{F} NMR to track substitution efficiency .

Q. How can computational modeling predict reactivity trends for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilicity at the carbonyl carbon and charge distribution on the aryl ring. Analyze Fukui indices to identify nucleophilic attack sites. Compare with experimental data from analogous trifluoromethylthio-substituted ketones .

Q. How can contradictory literature data on the compound’s solubility be resolved?

  • Methodological Answer : Discrepancies may arise from solvent purity or crystallization conditions. Systematically test solubility in deuterated solvents (DMSO-d6, CDCl3) via NMR saturation recovery experiments. Cross-validate with Hansen solubility parameters (δd, δp, δh) to correlate with solvent polarity .

Q. What protocols mitigate toxicity risks during handling of this brominated compound?

  • Methodological Answer :
  • Use gloveboxes or fume hoods with HEPA filters for synthesis and purification.
  • Conduct Ames tests or in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) to evaluate genotoxicity.
  • Implement waste neutralization protocols (e.g., sodium thiosulfate for bromine quenching) .

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